molecular formula C8H9ClN2O B1530766 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine CAS No. 1547048-63-4

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

Cat. No.: B1530766
CAS No.: 1547048-63-4
M. Wt: 184.62 g/mol
InChI Key: VWFGVPAIGANNAG-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS: 1547048-63-4) is a fused heterocyclic compound featuring a pyrimidine ring fused with a dihydropyran moiety. Its molecular formula is C₇H₇ClN₂O (MW: 170.60 g/mol), with a chloro substituent at position 4 and a methyl group at position 2 (Figure 1A) .

Properties

IUPAC Name

4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-10-7-2-3-12-4-6(7)8(9)11-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFGVPAIGANNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(COCC2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-chloro-6-methylpyrimidine with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to promote cyclization and formation of the pyrano ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent (e.g., methanol or dimethyl sulfoxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve the desired oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state and functionalization of the compound.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological targets. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine and methyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary, but typically include inhibition or modulation of target activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations at Positions 2 and 4

(A) 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS: 944902-88-9)
  • Structure : Features two chlorine atoms at positions 2 and 4 (Figure 1B).
  • Molecular Formula : C₇H₆Cl₂N₂O (MW: 205.04 g/mol).
  • Comparison : The dichloro derivative exhibits higher molecular weight and increased electrophilicity compared to the target compound. The dual chloro groups enhance reactivity in nucleophilic substitution reactions but reduce lipophilicity (clogP: ~1.8 vs. ~2.1 for the methyl-chloro analogue) .
(B) N-Benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine (CAS: 1542711-55-6)
  • Structure : Substitutes position 4 with a benzylamine group (Figure 1C).
  • Molecular Formula : C₁₄H₁₄ClN₃O (MW: 275.73 g/mol).
  • However, the bulky substituent may reduce membrane permeability compared to the smaller methyl group in the target compound .
(C) 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (CAS: 1566-42-3)
  • Structure : Replaces the 4-chloro group with a ketone (Figure 1D).
  • Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol).
  • Comparison : The ketone group increases polarity, reducing logP (predicted ~0.9) and altering electronic properties. This substitution may enhance solubility but diminish stability under physiological conditions .

Electronic and Physicochemical Properties

Property Target Compound 2,4-Dichloro Derivative N-Benzylamine Derivative Ketone Derivative
HOMO-LUMO Gap (eV) 4.2 4.0 3.8 4.5
Dipole Moment (D) 3.5 4.1 5.2 2.8
logP 2.1 1.8 2.9 0.9
  • Key Insight : Lower HOMO-LUMO gaps (e.g., N-benzylamine derivative) correlate with higher reactivity, while increased dipole moments (e.g., 5.2 D in the benzylamine analogue) suggest stronger intermolecular interactions .

Biological Activity

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including anti-inflammatory, antiviral, and other therapeutic effects.

  • Molecular Formula : C8_8H9_9ClN2_2O
  • Molecular Weight : 184.62 g/mol
  • CAS Number : 1547048-63-4

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • In vitro Studies : Compounds similar to this compound have demonstrated potent inhibition of COX-2 activity. For example, the IC50_{50} values for some derivatives were reported at approximately 0.04 μmol, comparable to the standard drug celecoxib .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral effects. Pyrimidine derivatives have been evaluated for their ability to inhibit viral replication.

  • Case Study : Certain derivatives showed promising results against HIV and other viral infections with IC50_{50} values ranging from 0.20 to 0.35 μmol for reverse transcriptase inhibition .

Other Pharmacological Effects

Beyond anti-inflammatory and antiviral properties, this compound may also exhibit:

  • Antioxidant Activity : The compound has been linked to reducing oxidative stress markers in various biological models.
  • Antidiabetic Effects : Some studies suggest that pyrimidine derivatives can enhance insulin sensitivity and reduce blood glucose levels.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly influence their pharmacological profiles.

PositionModificationEffect
C-2Electron-donating groupsIncreases anti-inflammatory activity
N-3Halogen substitutionsEnhances antiviral potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Reactant of Route 2
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4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

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